molecular formula C6H9N7 B14143945 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine CAS No. 89059-61-0

6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine

Cat. No.: B14143945
CAS No.: 89059-61-0
M. Wt: 179.18 g/mol
InChI Key: MKKIJLDELKZJEV-UHFFFAOYSA-N
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Description

6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of tetrazolopyridazines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridazine ring, with hydrazinyl and methyl substituents

Preparation Methods

The synthesis of 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization. This process can be carried out under controlled conditions to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up this synthetic route with appropriate safety measures to handle the potentially explosive intermediates .

Chemical Reactions Analysis

6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine or sodium borohydride.

    Substitution: The hydrazinyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine involves its interaction with molecular targets through its hydrazinyl and tetrazole groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:

Properties

CAS No.

89059-61-0

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

(7,8-dimethyltetrazolo[1,5-b]pyridazin-6-yl)hydrazine

InChI

InChI=1S/C6H9N7/c1-3-4(2)6-9-11-12-13(6)10-5(3)8-7/h7H2,1-2H3,(H,8,10)

InChI Key

MKKIJLDELKZJEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN=NN2N=C1NN)C

Origin of Product

United States

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